molecular formula C25H26N4O3S B2422179 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1261010-76-7

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2422179
CAS RN: 1261010-76-7
M. Wt: 462.57
InChI Key: RVKKVYVVYSENKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H26N4O3S and its molecular weight is 462.57. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study on the synthesis and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives showcased their potential as anticancer agents. By attaching different aryloxy groups to the pyrimidine ring, researchers aimed to discover new anticancer compounds. One compound in particular demonstrated significant growth inhibition against eight cancer cell lines, indicating its potential in anticancer research (Al-Sanea et al., 2020).

Anti-inflammatory and Analgesic Properties

Another research focused on synthesizing novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic activities. These compounds exhibited significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects, comparing favorably with standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020).

Radioligand Imaging

The radiosynthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging the translocator protein (18 kDa) with PET highlights the compound's application in diagnostic imaging. A specific compound within this series, designed with a fluorine atom, facilitates labeling with fluorine-18 for in vivo imaging using positron emission tomography, indicating its utility in medical imaging and diagnosis (Dollé et al., 2008).

Antimicrobial Activity

Research into the synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety has revealed that certain synthesized compounds possess promising antibacterial and antifungal activities. These activities were evaluated against various pathogenic microorganisms, demonstrating the potential of these compounds in antimicrobial therapy (Bondock et al., 2008).

Chemical Synthesis and Reactivity

A study on the chemical reactivity and biological evaluation of novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile demonstrated the compound's potential as a precursor for synthesizing a diverse range of nitrogen heterocyclic compounds. This showcases the compound's versatility in chemical synthesis, leading to the creation of various biologically active molecules (Farouk et al., 2021).

properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-3-4-14-29-24(31)23-22(18(15-26-23)17-10-6-5-7-11-17)28-25(29)33-16-21(30)27-19-12-8-9-13-20(19)32-2/h5-13,15,26H,3-4,14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKKVYVVYSENKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

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